Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)-
Overview
Description
Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)- is a useful research compound. Its molecular formula is C13H12N2O7 and its molecular weight is 308.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be an impurity of lenalidomide , an immunomodulatory drug. Lenalidomide is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
The specific mode of action of 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid is not well-documented. As an impurity of Lenalidomide, it may share similar mechanisms. Lenalidomide binds to cereblon, changing its substrate specificity and leading to the degradation of IKZF1 and IKZF3 . These transcription factors are crucial for the development and function of multiple immune cells, including T cells and natural killer cells .
Biochemical Pathways
Lenalidomide’s action on cereblon leads to the degradation of IKZF1 and IKZF3, affecting the development and function of several immune cells .
Result of Action
Lenalidomide’s action leads to the degradation of IKZF1 and IKZF3, affecting the development and function of several immune cells .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity. For instance, 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid is recommended to be stored at -20°C , suggesting that low temperatures may be necessary for its stability.
Properties
IUPAC Name |
2-(7-nitro-3-oxo-1H-isoindol-2-yl)pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O7/c16-11(17)5-4-10(13(19)20)14-6-8-7(12(14)18)2-1-3-9(8)15(21)22/h1-3,10H,4-6H2,(H,16,17)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPMMKDWVZJPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.